Benzeneselenol vs. Thiophenol: Enhanced Acidity & Nucleophilicity
Benzeneselenol exhibits a pKa of 5.9, which is 0.6 units lower (more acidic) than thiophenol (pKa 6.5) [1]. This quantitative difference translates to a ~4-fold higher concentration of the conjugate base (selenolate vs. thiolate) at physiological or mildly basic pH, enhancing its utility as a nucleophile in substitution and addition reactions [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 5.9 |
| Comparator Or Baseline | Thiophenol: pKa = 6.5 |
| Quantified Difference | ΔpKa = 0.6 (benzeneselenol more acidic) |
| Conditions | Aqueous solution, ambient temperature |
Why This Matters
The higher acidity of benzeneselenol enables faster generation of the active selenolate anion under milder conditions, reducing base requirements and improving reaction scope.
- [1] Wikiwand. (n.d.). Organoselenium chemistry. Wikiwand. View Source
